

Application Note: High-Performance In Vivo Formulation of THZ1

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Compound of Interest

Compound Name: THZ1 Dihydrochloride

CAS No.: 2095433-94-4

Cat. No.: B3115371

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Abstract & Rationale

THZ1 is a covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7) with potent anti-proliferative activity in T-cell acute lymphoblastic leukemia (T-ALL) and other malignancies.[1][2] However, like many targeted kinase inhibitors, THZ1 exhibits high lipophilicity and poor aqueous solubility, presenting significant challenges for in vivo administration.

This guide details the preparation of a robust 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline formulation.[3][4] This specific vehicle composition is selected to maximize solubility (up to ~3 mg/mL) while maintaining physiological tolerability for Intraperitoneal (IP) or Intravenous (IV) administration in rodent models.

Mechanistic Basis of the Formulation[2]

- DMSO (10%): Acts as the primary solvent to disrupt the crystal lattice of THZ1.
- PEG300 (40%): A low-molecular-weight polyethylene glycol that serves as a hydrophilic co-solvent, bridging the gap between the organic DMSO phase and the aqueous phase.
- Tween 80 (5%): A non-ionic surfactant that forms micelles, encapsulating hydrophobic THZ1 molecules to prevent precipitation upon contact with physiological fluids.
- Saline (45%): Provides isotonicity to prevent hemolysis or tissue irritation at the injection site.

Materials & Reagents

Reagent	Grade	Purpose	Storage
THZ1	≥98% Purity (HPLC)	API (Active Ingredient)	-80°C (Solid)
DMSO	Sterile Filtered, Cell Culture Grade	Primary Solvent	RT
PEG300	Ph. Eur. / USP Grade	Co-solvent	RT
Tween 80	Polysorbate 80, Low Peroxide	Surfactant	RT (Dark)
Saline	0.9% NaCl, Sterile	Aqueous Vehicle	RT

Equipment:

- Vortex mixer^[3]
- Ultrasonic water bath (optional, for stubborn particles)
- Positive displacement pipettes (recommended for viscous Tween 80) or cut-tip P200/P1000 tips.
- Sterile amber glass vials (THZ1 is light sensitive).

Critical Formulation Protocol

Target Concentration: 2.5 mg/mL (Standard for 10 mg/kg dosing in mice). Batch Volume:

Example calculation for 1.0 mL final volume.

Step-by-Step Procedure

WARNING: The order of addition is critical. Adding water/saline before the PEG/Tween mixture will cause immediate "flash precipitation" of THZ1, rendering the formulation unusable.

Step 1: Primary Solubilization (The Organic Phase)

- Weigh 2.5 mg of THZ1 powder into a sterile amber vial.

- Add 100 μL of 100% DMSO.
- Vortex vigorously for 30–60 seconds until the solution is perfectly clear and no crystals remain.
 - Checkpoint: If the solution is cloudy, sonicate for 5–10 seconds. Do not proceed until clear.

Step 2: Co-Solvent Stabilization

- Add 400 μL of PEG300 to the DMSO/THZ1 mixture.
- Vortex immediately and thoroughly (20 seconds).
 - Note: The solution becomes viscous.^[5] Ensure complete mixing.

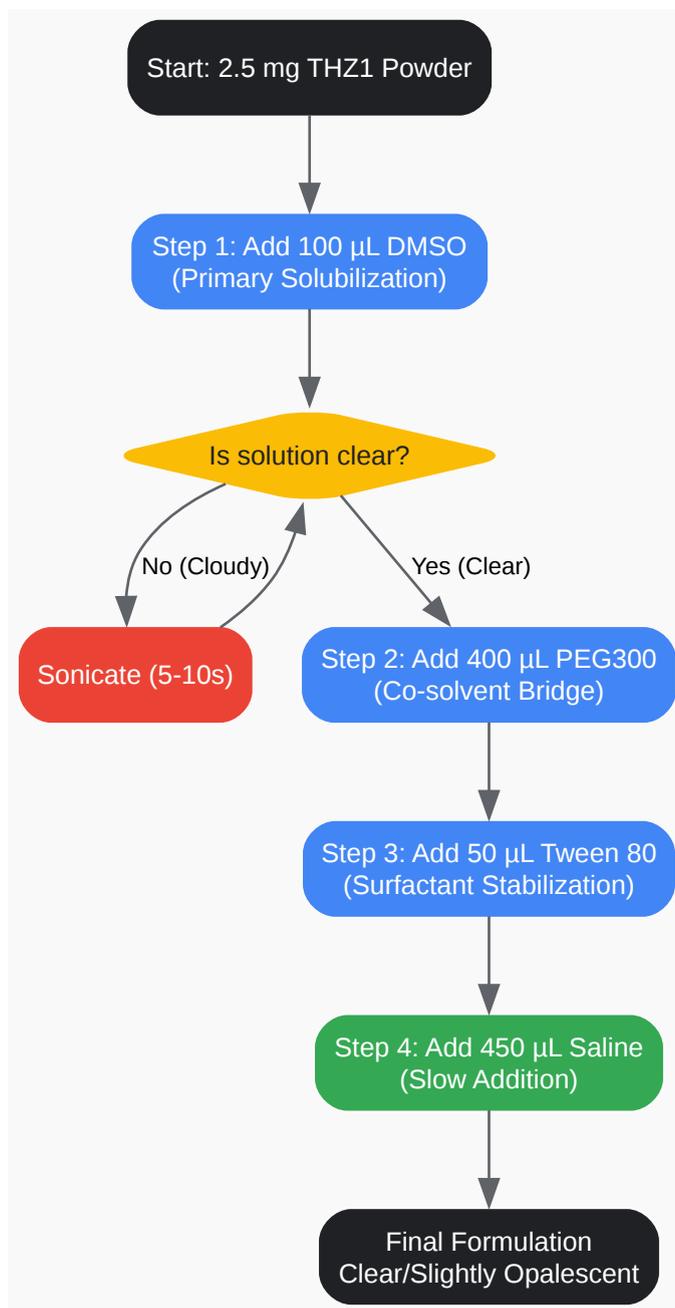
Step 3: Surfactant Addition

- Add 50 μL of Tween 80.
 - Technique: Tween 80 is extremely viscous. Use a positive displacement pipette or cut the tip of a standard pipette to ensure accurate volume. Pipette slowly to avoid bubbles.
- Vortex gently to mix.

Step 4: Aqueous Phase Addition^[3]

- Slowly add 450 μL of 0.9% Saline (or sterile water) while vortexing or swirling the vial.
 - Technique: Add dropwise if possible. Rapid addition can shock the system and induce precipitation.
- Vortex for final homogenization.

Visual Workflow (DOT Diagram)



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Figure 1: Critical mixing order for THZ1 formulation to prevent precipitation.

Quality Control & Stability

Before administration, perform a "Go/No-Go" visual check:

Observation	Status	Action
Crystal Clear	Pass	Proceed to injection.
Slight Opalescence	Pass	Acceptable (Micelle formation).
Visible Particulates	Fail	Do NOT inject. Sonicate 2 mins. If fails, discard.
Phase Separation	Fail	Discard. Likely mixing error.

Stability:

- Recommendation: Prepare fresh daily immediately before use.
- Storage: If absolutely necessary, store at 4°C for max 24 hours. Re-vortex and check for precipitation before use.[3] THZ1 is a covalent inhibitor and can degrade or hydrolyze in aqueous solution over time.

In Vivo Administration Guidelines

Dosing Parameters (Mouse)

- Standard Dose: 10 mg/kg[3][6]
- Route: Intraperitoneal (IP) is preferred; Intravenous (IV) is possible but requires slow infusion due to viscosity.
- Injection Volume: 10 mL/kg (e.g., 200 μ L for a 20g mouse).

Pharmacokinetic Profile (Reference Data)

Based on standard CDK7 inhibitor profiles in this vehicle:

- T_{max}: ~0.5 – 1.0 hour (IP)
- Bioavailability: High (>80% via IP compared to IV).
- Toxicity: The 10/40/5/45 vehicle is generally well-tolerated.[4] Monitor mice for lethargy immediately post-injection due to the transient high solvent load (DMSO/PEG).

Troubleshooting

Issue: The solution precipitates immediately upon adding Saline.

- Cause: Saline was added too fast, or the PEG/Tween was not fully mixed with the DMSO first.
- Fix: Ensure the DMSO/PEG/Tween phase is homogenous before the aqueous phase touches it. Add saline dropwise.[3]

Issue: The solution is too viscous to inject.

- Cause: Cold reagents.[6]
- Fix: Warm the vial in your hands or a 37°C water bath for 2 minutes. This lowers the viscosity of PEG300 and Tween 80 without damaging the THZ1.

References

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